2-[3-(2-Aminophenoxy)propoxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-aminophenoxy)propoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILHNCSQZGANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327671 | |
| Record name | 2-[3-(2-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66400-09-7 | |
| Record name | 2-[3-(2-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 2 Aminophenoxy Propoxy Aniline and Analogous Phenoxypropylamine Architectures
Established Synthetic Pathways
Traditional synthetic routes to 2-[3-(2-Aminophenoxy)propoxy]aniline and its analogs are typically characterized by sequential, well-understood reactions. These pathways offer reliability and are built upon foundational principles of organic chemistry, such as nucleophilic substitution and reduction reactions.
Multi-Step Conversions from Precursor Molecules
The construction of this compound is often achieved through a logical multi-step sequence starting from readily available precursors. A common and effective strategy begins with an ortho-substituted nitrobenzene, such as 2-nitrophenol (B165410).
The general synthetic scheme involves two primary stages:
Double Etherification : Two equivalents of a phenoxide precursor are reacted with a suitable three-carbon dielectrophile to form the central propoxy bridge. For instance, the synthesis of the intermediate 1,3-bis(2-nitrophenoxy)propane is accomplished by reacting 2-nitrophenol with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) under basic conditions. nih.gov This reaction typically proceeds via a Williamson ether synthesis mechanism.
Simultaneous Reduction : The nitro groups on the resulting intermediate are then reduced to primary amines to yield the final product. This reduction is a critical step that converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the molecule's electronic properties.
This sequential approach allows for the controlled assembly of the molecular architecture and is a widely used method for preparing bis-aniline compounds. researchgate.net The modularity of this process enables the synthesis of various analogs by simply changing the starting phenol (B47542) or the alkane linker. rsc.orgorientjchem.org
Catalytic Reduction Approaches for Amine Functional Group Introduction
The conversion of the nitro-substituted intermediate, 1,3-bis(2-nitrophenoxy)propane, to this compound is a key step that relies on the reduction of aromatic nitro groups. Catalytic reduction methods are preferred due to their efficiency and milder reaction conditions compared to stoichiometric reagents. researchgate.net
Common methods for this transformation include:
Catalytic Hydrogenation : This is one of the most prevalent methods, involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on activated carbon (Pd/C) or platinum on sulfur (Pt/S) are highly effective for this purpose. chemicalbook.com The reaction is typically carried out in a solvent like ethyl acetate (B1210297) or ethanol (B145695) at room temperature and moderate pressure. chemicalbook.com
Transfer Hydrogenation : An alternative to using gaseous hydrogen, this method employs molecules like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst.
Metal-Acid Systems : Traditional methods involve the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). chemistrystudent.com The reaction proceeds via a series of single-electron transfers from the metal. Following the reduction in acidic media, a base (e.g., sodium hydroxide) is added to deprotonate the resulting ammonium salt and liberate the neutral amine. chemistrystudent.com
The choice of reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to specific reaction conditions. libretexts.org
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt catalyst | Room temperature, 1-3 atm H₂, Ethanol/Ethyl Acetate solvent | High yield, clean reaction, catalyst is recyclable. | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Metal-Acid Reduction | Sn or Fe metal, conc. HCl | Reflux temperature | Inexpensive reagents, robust reaction. | Requires stoichiometric amounts of metal, harsh acidic conditions, and a final basic workup step. chemistrystudent.com |
| Chemical Reduction | Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., NiCl₂) | Methanol (B129727) solvent, room temperature | Avoids high-pressure H₂, milder than metal-acid systems. | Can have substrate-dependent selectivity. |
Ether Linkage Formation Strategies
The formation of the two ether bonds that constitute the propoxy linker is a cornerstone of the synthesis. The Williamson ether synthesis is the most direct and widely applied method for creating such alkyl-aryl ether linkages. numberanalytics.comnumberanalytics.com
The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com In the context of synthesizing 1,3-bis(2-nitrophenoxy)propane, the key steps are:
Deprotonation : A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), is used to deprotonate the hydroxyl group of 2-nitrophenol, forming a more nucleophilic phenoxide. nih.gov
Nucleophilic Attack : The generated phenoxide attacks the electrophilic carbon of a 1,3-dihaloalkane, displacing the halide leaving group. masterorganicchemistry.com To form the bis-phenoxy structure, this process occurs at both ends of the alkyl chain.
The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, like 1,3-dibromopropane, as they are less susceptible to competing elimination reactions. masterorganicchemistry.com The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is also crucial for facilitating the SN2 mechanism. numberanalytics.com
| Parameter | Reagents/Conditions | Role in Williamson Ether Synthesis | Reference |
|---|---|---|---|
| Phenolic Substrate | 2-Nitrophenol | Source of the nucleophile after deprotonation. | nih.gov |
| Alkyl Electrophile | 1,3-Dibromopropane or 1,3-Dichloropropane | Provides the three-carbon linker. Bromides are generally more reactive than chlorides. | masterorganicchemistry.com |
| Base | K₂CO₃, NaH, KOH | Deprotonates the phenol to generate the active phenoxide nucleophile. | nih.gov |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents stabilize the transition state of the SN2 reaction. | numberanalytics.com |
Advanced and Emerging Synthetic Techniques
While established methods are robust, modern organic synthesis seeks to improve efficiency, atom economy, and substrate scope. Advanced techniques, including transition metal catalysis and solid-phase synthesis, offer innovative solutions for constructing complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C–O bonds of ethers. rsc.org Palladium- and copper-based catalytic systems are particularly powerful for aryl ether synthesis and offer alternatives to the classical Williamson method, especially in cases where substrates are less reactive. researchgate.netacs.org
Key catalytic strategies include:
Ullmann Condensation : This classic copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. nih.gov Modern variations use catalytic amounts of copper salts (e.g., CuI, Cu₂O) often in the presence of a ligand, allowing for milder reaction conditions than the original stoichiometric copper protocol. rsc.orgnih.gov This method could be employed to couple 1,3-propanediol (B51772) with an ortho-halonitrobenzene.
Buchwald-Hartwig C–O Coupling : A palladium-catalyzed cross-coupling reaction that forms aryl ethers from aryl halides or triflates and alcohols. acs.org The versatility of this reaction is due to the wide array of specialized phosphine (B1218219) ligands that can be used to tune the catalyst's reactivity and selectivity for various substrates. researchgate.net
These methods are highly valued for their functional group tolerance and broad applicability in the synthesis of complex diaryl and alkyl-aryl ethers. nih.govnih.gov
| Coupling Reaction | Metal Catalyst | Typical Ligands | Base | General Application |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Phenanthroline, L-proline | Cs₂CO₃, K₃PO₄ | Synthesis of diaryl ethers from aryl halides and phenols. rsc.orgnih.gov |
| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Bulky electron-rich phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Formation of C-O bonds between aryl halides/triflates and alcohols/phenols. researchgate.netacs.org |
Utilization of Cleavable Linkers in Synthetic Sequences
Solid-phase organic synthesis (SPOS) offers significant advantages for multi-step preparations by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. acs.org The synthesis of phenoxypropylamine architectures can be adapted to a solid-phase approach through the use of cleavable linkers.
In a hypothetical solid-phase synthesis, a precursor molecule is first anchored to a polymer resin via a linker. The subsequent chemical transformations are carried out on the resin-bound substrate. After each step, purification is achieved by simply washing the resin. In the final step, the desired molecule is released from the solid support by cleaving the linker under specific conditions. acs.org
For a molecule like this compound, a potential strategy could involve:
Anchoring : Attaching 2-nitrophenol to a resin functionalized with a suitable linker (e.g., a Wang linker).
On-Resin Synthesis : Performing the etherification with 1,3-dibromopropane, followed by reaction with a second equivalent of 2-nitrophenol.
Modification : Reducing the nitro groups to amines while the molecule is still attached to the support.
Cleavage : Releasing the final product from the resin.
The choice of linker is critical as it must be stable to all the reaction conditions in the synthetic sequence but cleavable under specific, non-destructive conditions. symeres.com
| Linker Type | Example | Attachment Chemistry | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Acid-Labile (Alkoxybenzyl) | Wang Linker | Ester or ether bond formation with the linker's benzyl (B1604629) alcohol. | Strong acid (e.g., Trifluoroacetic acid - TFA). | acs.org |
| Highly Acid-Labile | SASRIN Linker | Similar to Wang, but more sensitive due to additional methoxy (B1213986) groups. | Mild acid (e.g., 1% TFA). | acs.org |
| Photolabile | Ortho-nitrobenzyl (ONB) Linker | Attachment via the benzylic alcohol. | UV irradiation (e.g., at 365 nm). | researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the design of synthetic routes for complex molecules like this compound and its analogous phenoxypropylamine architectures. The core tenets of green chemistry aim to minimize or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable resources, thereby reducing the environmental footprint of chemical processes. mdpi.comscholarena.com The application of these principles to the synthesis of phenoxypropylamine derivatives involves a critical evaluation of starting materials, solvents, catalysts, and reaction conditions to devise more environmentally benign methodologies.
A key focus in the green synthesis of ethers, a central structural feature of the target molecule, is the development of sustainable catalytic systems and the reduction of hazardous waste. alfa-chemistry.com Traditional methods for ether synthesis, such as the Williamson ether synthesis, often involve the use of toxic alkyl halides and generate significant salt byproducts, posing environmental concerns. numberanalytics.comacs.org Modern approaches seek to overcome these limitations by employing more eco-friendly reactants and reaction media. numberanalytics.com For instance, the use of alternative alkylating agents that are less toxic and the implementation of recyclable catalysts are strategies to improve the sustainability of ether synthesis.
Furthermore, the synthesis of precursors like 2-aminophenol (B121084) is also being re-evaluated through the lens of green chemistry. guidechem.com Traditional methods can lead to significant pollution. guidechem.com Novel, more efficient, and environmentally friendly approaches are being developed to address these concerns and make the production of such key intermediates more sustainable. guidechem.com
Energy-efficient techniques such as microwave irradiation and ultrasound-mediated synthesis are also being explored as alternatives to conventional heating methods. mdpi.comalfa-chemistry.comnih.gov These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com The move towards solvent-free reactions or the use of safer, renewable solvents is another critical aspect of green synthetic design, minimizing the environmental impact associated with volatile organic compounds. google.comresearchgate.net
The following table summarizes a comparative analysis of traditional versus green approaches for key transformations in the synthesis of phenoxypropylamine architectures, based on established green chemistry principles.
| Synthetic Transformation | Traditional Approach | Green Chemistry Approach | Key Green Principles Addressed |
| Etherification (Williamson Ether Synthesis) | Use of alkyl halides, strong bases, and volatile organic solvents. numberanalytics.com | Catalytic methods, use of less toxic alkylating agents, phase-transfer catalysis, use of ionic liquids or deep eutectic solvents. numberanalytics.comacs.org | Safer Solvents & Auxiliaries, Catalysis, Accident Prevention. |
| Reduction of Nitro Group to Amine | Use of stoichiometric metal reductants (e.g., iron, tin) in acidic media, leading to metal waste. guidechem.com | Catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO2), transfer hydrogenation with recyclable catalysts. | Atom Economy, Catalysis, Waste Prevention. |
| Solvent Usage | Use of chlorinated hydrocarbons or other hazardous volatile organic compounds. | Use of water, supercritical fluids, ionic liquids, or solvent-free conditions. google.comresearchgate.net | Safer Solvents & Auxiliaries. |
| Energy Input | Conventional heating using oil baths or heating mantles. | Microwave irradiation, sonochemical methods. mdpi.comalfa-chemistry.com | Design for Energy Efficiency. |
| Catalysis | Use of stoichiometric reagents. | Use of recoverable and reusable heterogeneous or homogeneous catalysts. researchgate.net | Catalysis. |
By systematically applying these green chemistry principles, the synthesis of this compound and related compounds can be redesigned to be more efficient, safer, and environmentally sustainable. This shift not only addresses the growing demand for greener chemical processes but also aligns with the long-term goals of sustainable development in the chemical industry.
Chemical Reactivity and Transformation of 2 3 2 Aminophenoxy Propoxy Aniline
Reactivity of the Aminophenoxy Moieties
The aminophenoxy units are the primary centers of reactivity in the molecule. The presence of both a nucleophilic amino group and a strongly activated aromatic ring on the same moiety allows for a variety of reactions.
The primary aromatic amine groups (-NH₂) possess a lone pair of electrons on the nitrogen atom, rendering them effective nucleophiles. This nucleophilicity allows them to participate in reactions with a wide array of electrophiles. The reactivity is somewhat attenuated compared to aliphatic amines because the lone pair can be delocalized into the aromatic π-system, but it remains significant.
Key nucleophilic reactions include:
Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. The reaction typically proceeds via an SN2 mechanism.
Reaction with Carbonyls: The amine groups can add to the electrophilic carbon of aldehydes and ketones to form carbinolamines, which can then dehydrate to form imines (Schiff bases).
| Reactant Type | Example Reactant | Reaction Type | Product Type |
|---|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Alkylation (SN2) | Secondary Amine |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Nucleophilic Addition-Elimination | Imine (Schiff Base) |
| Ketone | Acetone ((CH₃)₂CO) | Nucleophilic Addition-Elimination | Imine (Schiff Base) |
The benzene (B151609) rings of the aminophenoxy moieties are highly activated towards electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com This high reactivity stems from the powerful electron-donating effects of the amino (-NH₂) and alkoxy (-OR) substituents, which increase the electron density of the ring, making it more attractive to electrophiles. byjus.com Both groups are ortho, para-directing.
The directing effects of the substituents on each ring are as follows:
-NH₂ group: Strongly activating, directs incoming electrophiles to the ortho and para positions.
-OR (propoxy) group: Strongly activating, directs incoming electrophiles to the ortho and para positions.
In 2-[3-(2-Aminophenoxy)propoxy]aniline, the positions on each ring are influenced by both groups. The synergistic activation makes the rings highly susceptible to reactions like halogenation, nitration, and sulfonation. numberanalytics.com However, this high reactivity can also lead to challenges, such as polysubstitution and side reactions, especially under strong acidic conditions where the amine group is protonated to form a deactivating meta-directing anilinium ion. byjus.comlibretexts.org
| Reaction | Typical Reagents | Electrophile | Predicted Major Substitution Positions |
|---|---|---|---|
| Bromination | Br₂ in H₂O or CCl₄ | Br⁺ | ortho/para to -NH₂ and -OR groups |
| Nitration | HNO₃, H₂SO₄ (controlled) | NO₂⁺ | ortho/para to -NH₂ and -OR groups |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho/para to -NH₂ and -OR groups |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (requires N-protection) | RCO⁺ | para to -OR group |
A hallmark reaction of the primary amine groups is acylation to form amides. This reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or an acid anhydride. The resulting amide is significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.
This transformation is often employed as a protection strategy in multi-step syntheses. By converting the highly activating amino group into a moderately activating N-acyl group, its influence on electrophilic aromatic substitution is attenuated, which helps to prevent polysubstitution and allows for more controlled reactions. libretexts.org The amide can later be hydrolyzed back to the amine under acidic or basic conditions.
As primary aromatic amines, both -NH₂ groups in this compound can undergo diazotization. This reaction involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). researchgate.netijirset.com The process converts the amino group into a diazonium salt (-N₂⁺Cl⁻).
These resulting diazonium salts are versatile intermediates. They are weak electrophiles and can react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, in a process called azo coupling. libretexts.orgvedantu.com This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are the basis for many synthetic dyes. nih.gov The coupling typically occurs at the para position of the coupling component. vedantu.com Given that the molecule has two primary amine groups, it can be diazotized at one or both ends to produce mono- or bis-azo dyes.
| Coupling Component | Reaction pH | Product Type | Typical Color |
|---|---|---|---|
| Phenol (B47542) | Alkaline (pH 9-10) | Hydroxyazo Compound | Orange-Red |
| Aniline (B41778) | Acidic (pH 4-5) | Aminoazo Compound | Yellow |
| β-Naphthol | Alkaline (pH 9-10) | Naphthylazo Compound | Red |
Transformations Involving the Propoxy Bridge
The propoxy bridge consists of two ether linkages (Ar-O-C) and a central aliphatic chain. Ether linkages are generally characterized by their chemical stability and resistance to most reagents. wikipedia.org However, they can be cleaved under specific, typically harsh, conditions.
The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgnumberanalytics.commasterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A halide ion (Br⁻ or I⁻), acting as a nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol and breaking the C-O bond. masterorganicchemistry.com The reaction can proceed via an SN1 or SN2 pathway depending on the structure of the ether. wikipedia.org For the propoxy bridge in the title compound, which involves primary and aromatic carbons, cleavage would likely occur at the alkyl-oxygen bond via an SN2 mechanism. Cleavage of the aryl-oxygen bond is significantly more difficult due to the high strength of the sp² C-O bond.
| Reagent | Conditions | Mechanism | Products |
|---|---|---|---|
| Conc. HBr or HI | Heat | SN2 | 2-Aminophenol (B121084) and 3-halo-1-propanol derivatives |
| Boron Tribromide (BBr₃) | Low Temperature | Lewis Acid Catalyzed Cleavage | 2-Aminophenol and bromo-propane derivatives |
Intermolecular and Intramolecular Reaction Dynamics
The bifunctional nature of this compound, possessing two distinct reactive aminophenoxy units connected by a flexible linker, opens possibilities for complex intermolecular and intramolecular reactions.
Intermolecular Reactions: The presence of two primary amine groups allows the molecule to act as a monomer in polymerization reactions. When treated with a bifunctional electrophile, such as a diacyl chloride or a diisocyanate, intermolecular condensation can occur, leading to the formation of polyamides or polyureas, respectively. These reactions would link multiple molecules of this compound together, forming a polymer chain.
Intramolecular Reactions: The flexible three-carbon propoxy bridge can allow the two aminophenoxy end groups to come into proximity, potentially facilitating intramolecular reactions. If the molecule reacts with a suitable bis-electrophile that can span the distance between the two amine groups, an intramolecular cyclization could occur, leading to the formation of a macrocyclic compound. nih.govnih.gov The success of such macrocyclization reactions often depends on factors like high dilution to favor intramolecular over intermolecular pathways and the conformational flexibility of the linker. While no specific intramolecular cyclizations for this exact compound are prominently documented, its structure is analogous to precursors used in the synthesis of macrocycles and cryptands. researchgate.net
Applications of 2 3 2 Aminophenoxy Propoxy Aniline in Advanced Materials and Chemical Synthesis
Utility as a Versatile Synthetic Intermediate
The presence of two reactive primary amine groups makes 2-[3-(2-Aminophenoxy)propoxy]aniline a highly useful precursor and building block in organic synthesis. These amine groups can undergo a wide range of chemical transformations, allowing for its integration into more complex molecular frameworks.
As a difunctional aromatic amine, this compound serves as a key starting material for the synthesis of various specialty organic chemicals. Its primary application in this area is as a monomer for the production of high-performance polymers, such as specialty polyamides and polyimides. The reaction of the diamine with diacid chlorides or their derivatives leads to the formation of polyamides. nih.govmdpi.comnih.gov The incorporation of the flexible ether linkage from the diamine into the polymer backbone disrupts the chain rigidity typical of wholly aromatic polyamides, leading to enhanced solubility and processability without significantly compromising thermal stability. nih.govmdpi.com
Similarly, it can react with tetracarboxylic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to produce polyimides. vt.edu These resulting polymers are not just simple plastics but are considered specialty chemicals designed for high-end applications in electronics, aerospace, and filtration membranes where specific thermal, mechanical, and dielectric properties are required.
The distinct geometry and reactivity of this compound make it an excellent candidate for constructing complex, multi-component molecular architectures. The flexible spacer between the two aniline (B41778) units allows for the molecule to bend and adopt specific conformations, which is crucial in the synthesis of macrocycles and other supramolecular structures.
While direct synthesis of macrocycles from this specific diamine is not extensively documented, analogous flexible diamines are employed in creating large, ring-like molecules. These reactions often involve high-dilution condensation with dialdehydes or diacyl chlorides to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocyclic compounds can act as host molecules for specific guests or as components in the formation of mechanically interlocked molecules like catenanes and rotaxanes. The flexible propoxy chain is instrumental in achieving the necessary molecular geometry for efficient cyclization.
More commonly, diamines with flexible ether linkages are used as building blocks for high-performance polymers that themselves represent complex molecular architectures. By reacting with various monomers, such as dianhydrides, they form polyimides with tailored properties. mdpi.commdpi.comcore.ac.uk The flexibility imparted by the diamine can lead to polymers with lower glass transition temperatures (Tg), improved solubility, and enhanced toughness. mdpi.com
Table 1: Influence of Flexible Diamine Structure on Polyimide Properties Data is representative of polyimides synthesized from analogous flexible ether-linked diamines and fluorinated dianhydrides (e.g., 6FDA) to illustrate the impact of the flexible linker.
| Diamine Monomer Structure | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (Dk) @ 10 GHz |
| Rigid Aromatic Diamine (e.g., p-PDA) | > 400 | > 150 | < 10 | ~ 3.2 |
| Flexible Ether-Linked Diamine | 296 - 320 | 152 - 180 | 15 - 30 | ~ 2.8 |
| Flexible Ester-Linked Diamine | 310 - 340 | 180 - 250 | 10 - 20 | ~ 2.9 |
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The synthesis involves a two-step process: diazotization, followed by azo coupling. jchemrev.comzienjournals.com In the first step, a primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov
Theoretically, both primary amine groups in this compound could be diazotized to form a tetraazonium salt. This reactive intermediate could then be coupled with two equivalents of a coupling component (such as a phenol (B47542) or another aromatic amine) to produce a complex bis-azo or tetra-azo dye. imrpress.comijisrt.com Such a dye would possess a unique structure with two azo chromophores linked by the flexible central bridge. However, the use of complex diamines like this is not common in mainstream azo dye production, which typically favors simpler, monofunctional anilines to achieve specific colors and properties with higher yields and purity. The simultaneous diazotization of both amine groups can be challenging to control and may lead to mixtures of products.
Integration into Polymer Science and Advanced Materials Development
The unique molecular structure of this compound is particularly advantageous in polymer science, where it is used to modify existing polymer systems or to create new polymers with specific, desirable characteristics.
Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins. researchgate.netnih.gov The primary amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Since this compound possesses two primary amine groups, and each group has two active hydrogen atoms, one molecule can react with up to four epoxy groups. This allows it to act as a crosslinker, forming a durable, three-dimensional thermoset network. semanticscholar.org
The choice of curing agent significantly influences the final properties of the cured epoxy. Compared to rigid aromatic diamines like 4,4'-diaminodiphenyl sulfone (DDS), the flexible propoxy-ether chain in this compound introduces greater rotational freedom into the polymer network. This typically results in a cured epoxy with increased toughness, higher impact strength, and a lower glass transition temperature (Tg), making the material less brittle. semanticscholar.orgmdpi.com These properties are highly desirable for applications in adhesives, coatings, and composite matrices where mechanical durability and flexibility are critical.
Table 2: Comparative Properties of Epoxy Resins Cured with Different Diamine Types This table presents typical data for a standard DGEBA epoxy resin to illustrate the effect of the curing agent's structure.
| Property | Curing Agent: Rigid Aromatic Diamine (e.g., MDA) | Curing Agent: Flexible Aromatic Diamine | Curing Agent: Aliphatic Diamine (e.g., TETA) |
| Glass Transition Temp. (Tg) (°C) | 180 - 220 | 140 - 170 | 90 - 120 |
| Flexural Strength (MPa) | 150 - 170 | 130 - 150 | 100 - 130 |
| Impact Strength (kJ/m²) | 15 - 20 | 25 - 40 | 40 - 60 |
| Elongation at Break (%) | 3 - 5 | 6 - 10 | > 10 |
Incorporating this compound directly into a polymer backbone is a key strategy for modifying material properties. As a diamine monomer, it is particularly useful in the synthesis of high-performance polymers like polyimides and polyamides. specialchem.comresearchgate.net
In polyimides, the introduction of flexible ether linkages via this diamine disrupts the charge-transfer complex formation that is common in rigid aromatic polyimides. mdpi.comrsc.org This leads to several beneficial modifications:
Improved Solubility: The less rigid polymer chains are more easily solvated, allowing the polymer to be processed from solution, which is difficult for many conventional aromatic polyimides. mdpi.com
Lower Dielectric Constant: The increased free volume and reduced chain packing density lower the material's dielectric constant, a critical property for microelectronics and high-frequency communication applications. mdpi.com
Enhanced Flexibility: The resulting polymer films are often more flexible and less brittle, expanding their use in applications requiring non-rigid substrates. mdpi.com
Modified Thermal Properties: While maintaining good thermal stability, the glass transition temperature (Tg) is typically lowered compared to polymers made from rigid diamines, which can be advantageous for processing. mdpi.com
This approach allows for the fine-tuning of polymer properties to meet the specific demands of advanced technological applications, from flexible electronic substrates to gas separation membranes. mdpi.com
Contributions to High-Performance Polymer Synthesis, including Polyimides
The diamine this compound is a valuable monomer in the synthesis of high-performance polymers, particularly polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. researchgate.netvt.edu The synthesis of polyimides typically follows a two-step process. vt.edu The first step involves the polyaddition reaction of an aromatic diamine with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. vt.eduntu.edu.tw This reaction forms a soluble poly(amic acid) precursor. In the second step, this precursor undergoes thermal or chemical cyclodehydration to form the final, insoluble, and infusible polyimide. vt.eduntu.edu.tw
The incorporation of this compound into the polymer backbone introduces a flexible propoxy linkage. This flexibility disrupts the rigid, planar structure typical of wholly aromatic polyimides. vt.edu This structural modification can lead to enhanced solubility of the resulting polyimides in organic solvents, which is a significant advantage for processing. researchgate.net Furthermore, the increased chain flexibility can lower the glass transition temperature (Tg) and improve the toughness of the material without significantly compromising its thermal stability. Research on analogous flexible diamines has shown that such structural modifications are an effective strategy for producing more processable polyimides while retaining high thermal stability. researchgate.net
Below is a table summarizing the two-step synthesis process for polyimides using a generic aromatic diamine like this compound.
| Step | Reaction Type | Reactants | Intermediate/Product | Conditions |
| 1 | Ring-Opening Polyaddition | Aromatic Diamine, Tetracarboxylic Dianhydride | Poly(amic acid) | Polar aprotic solvent (e.g., NMP, DMAc), Room Temperature |
| 2 | Cyclodehydration (Imidization) | Poly(amic acid) | Polyimide | High Temperature (e.g., up to 300°C) under vacuum or Chemical Dehydrating Agents |
Enhancing Flame Retardancy in Polymeric Composites
The inherent flammability of many common polymers necessitates the incorporation of flame retardants to meet safety standards, especially in construction and electronics. mdpi.com Flame retardants function through two primary mechanisms: condensed-phase action and gas-phase action. semanticscholar.orgmdpi.com Condensed-phase retardants promote the formation of a protective char layer on the polymer surface during combustion, which acts as a barrier to heat, oxygen, and flammable volatiles. semanticscholar.org Gas-phase retardants release species that dilute the flammable gases or interrupt the radical chain reactions of combustion in the vapor phase. semanticscholar.org
While not a conventional flame retardant, this compound possesses structural features that suggest its potential as a reactive flame retardant. It can be chemically incorporated into a polymer matrix, which prevents issues like leaching that can occur with additive flame retardants. mdpi.com The presence of nitrogen atoms and aromatic rings in its structure is particularly beneficial for condensed-phase flame retardancy. Upon thermal decomposition, nitrogen-containing compounds can promote cross-linking and char formation. researchgate.net This resulting char layer insulates the underlying material, limits the transfer of fuel to the flame, and reduces smoke production. researchgate.net
Supramolecular Chemistry and Metal Coordination
Design and Synthesis of Schiff Base Ligands
The compound this compound serves as an excellent precursor for the synthesis of tetradentate Schiff base ligands. These ligands are typically prepared through a condensation reaction between the primary amine groups of the diamine and two equivalents of a carbonyl compound, such as an aldehyde or a ketone. nih.gov The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. nih.gov
The flexible propoxy bridge between the two aminophenoxy units allows the resulting Schiff base ligand to adopt a conformation suitable for coordinating with a single metal center, forming a stable chelate. When reacted with salicylaldehyde (B1680747) derivatives, such as 2-hydroxy-1-naphthaldehyde, a common reactant in this type of synthesis, this compound forms a ligand with an N2O2 donor set. uzh.chrsc.org This set of donor atoms (two imine nitrogens and two phenolic oxygens) is highly effective at coordinating with a variety of transition metal ions. science.govscience.gov
| Reactant 1 | Reactant 2 | Product Type | Donor Atom Set |
| This compound | 2-hydroxy-1-naphthaldehyde (2 eq.) | Tetradentate Schiff Base Ligand | N2O2 |
| This compound | Salicylaldehyde (2 eq.) | Tetradentate Schiff Base Ligand | N2O2 |
| This compound | 2-Acetylpyridine (2 eq.) | Tetradentate Schiff Base Ligand | N4 |
Formation and Characterization of Metal Complexes
The Schiff base ligands derived from this compound readily form stable complexes with various divalent transition metal ions, such as copper(II) and zinc(II). uzh.chrsc.org The formation of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate (B1210297), or perchlorate) in a suitable solvent. The ligand usually deprotonates at the phenolic hydroxyl groups to act as a dianionic tetradentate ligand, coordinating to the metal ion through the two nitrogen and two oxygen atoms. rsc.org
The resulting metal complexes can be characterized using a range of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Confirms the formation of the Schiff base by the appearance of a characteristic C=N (imine) stretching vibration and the disappearance of the C=O and N-H bands of the starting materials. Coordination to the metal is indicated by shifts in the C=N and C-O stretching frequencies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its diamagnetic complexes (e.g., with Zn(II)). semanticscholar.org
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help in determining its geometry. mdpi.com
Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex. science.gov
X-ray Crystallography: Provides definitive information on the molecular structure, bond lengths, bond angles, and coordination geometry of the metal center. rsc.org In similar N2O2-coordinated complexes, geometries such as distorted square-planar or distorted square-pyramidal are common. rsc.org
| Technique | Information Obtained |
| IR Spectroscopy | Confirmation of C=N bond formation, identification of coordinating groups. |
| NMR Spectroscopy | Structural elucidation of the ligand and diamagnetic complexes. |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry. |
| X-ray Crystallography | Precise molecular structure and metal coordination environment. |
Self-Assembly Processes and Macrocyclic Structures
The structure of this compound is conducive to the formation of macrocyclic structures. The flexible three-carbon propoxy linker allows the molecule to bend and orient its two amine functionalities. This conformational flexibility is crucial for template-driven synthesis, where a metal ion can act as a template, organizing two or more molecules of the diamine and a suitable dicarbonyl compound to facilitate a [2+2] macrocyclic condensation reaction.
Furthermore, the Schiff base metal complexes derived from this diamine can participate in self-assembly processes to form more extensive supramolecular architectures. researchgate.net These processes are governed by non-covalent interactions, such as hydrogen bonding, π–π stacking between aromatic rings, and van der Waals forces. researchgate.net The specific nature of the metal ion and the peripheral substituents on the Schiff base ligand can be tuned to direct the self-assembly towards desired structures, such as dimers, polymers, or discrete multi-component cages. Such organized assemblies are of great interest in fields like molecular recognition and catalysis. mdpi.com
Surface Science and Organic-Inorganic Hybrid Materials Fabrication
Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) to create composites with enhanced performance. cnrs.fr The compound this compound is a promising candidate for use as a coupling agent or surface modifier in the fabrication of these materials. frontiersin.org
Its two primary amine groups can be used to graft the molecule onto the surface of inorganic materials like silica (B1680970) (SiO₂), titania (TiO₂), or other metal oxides. nih.gov This can be achieved through direct reaction with surface hydroxyl groups or other reactive functionalities. Once anchored, the molecule introduces a flexible, organic spacer arm extending from the inorganic surface. This organic layer can serve several purposes:
Improved Interfacial Adhesion: The organic layer can enhance the compatibility and adhesion between the inorganic filler and a surrounding organic polymer matrix, leading to improved mechanical properties of the composite. cnrs.fr
Surface Functionalization: The attached molecule provides a platform for further chemical reactions. For example, additional organic molecules, polymers, or biomolecules could be coupled to the surface, creating a highly functionalized material for applications in chromatography, catalysis, or sensing. nih.gov
Controlled Dispersion: Modifying the surface of inorganic nanoparticles with this compound can prevent their agglomeration and promote their uniform dispersion within a polymer matrix, which is crucial for achieving desired nanocomposite properties. cnrs.fr
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the covalent attachment of the organic modifier to the inorganic surface and to quantify the surface coverage. nih.gov
Lack of Publicly Available Research Data on this compound for Specified Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the applications of the chemical compound This compound in the areas of surface functionalization, adhesion promotion, or the engineering of organic-inorganic hybrid composites.
Extensive searches were conducted to locate studies, patents, or technical data sheets pertaining to the use of this specific molecule in advanced materials science as outlined. These searches, however, did not yield any relevant results that would allow for a scientifically accurate and verifiable discussion of its role in the requested applications.
While research exists for structurally analogous compounds, such as other diamine monomers in the synthesis of polyimides and other polymers, the user's strict requirement to focus solely on This compound prevents the inclusion of such data. The scientific and chemical communities have not, in the accessible public domain, published findings on the specific applications requested for this compound.
Therefore, the generation of an article detailing its use in surface functionalization, adhesion promotion, or in hybrid composites is not possible at this time without resorting to speculation, which would violate the core principles of scientific accuracy.
Theoretical and Computational Investigations of 2 3 2 Aminophenoxy Propoxy Aniline
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 2-[3-(2-Aminophenoxy)propoxy]aniline. Methods such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3 are commonly employed to model the electronic landscape of aniline (B41778) derivatives. acs.orgrsc.org
Electronic Properties: The electronic structure of this compound is characterized by the distribution of electrons across the molecule, which dictates its reactivity. The presence of two aniline moieties and ether linkages significantly influences the electron density. The amino groups act as strong electron-donating groups, increasing the electron density on the aromatic rings, particularly at the ortho and para positions. numberanalytics.com This enhanced electron density makes these positions susceptible to electrophilic attack.
Key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. For substituted anilines, electron-donating substituents generally increase the HOMO energy, making the molecule more reactive towards electrophiles. acs.org
Reactivity Descriptors: Various reactivity descriptors can be calculated to predict the sites of chemical reactions. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the amino groups and the oxygen atoms of the ether linkages are expected to be the primary nucleophilic centers. Conversely, the aromatic carbon atoms, particularly those ortho and para to the amino groups, are likely to be the main sites for electrophilic substitution.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict regions of electrophilic and nucleophilic attack. In the case of this compound, MEP maps would likely show negative potential (red regions) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms of the amino groups.
| Parameter | Calculated Value (Illustrative) | Method | Significance |
|---|---|---|---|
| EHOMO | -5.2 eV | DFT/B3LYP/6-31G | Indicates electron-donating ability |
| ELUMO | -0.8 eV | DFT/B3LYP/6-31G | Indicates electron-accepting ability |
| Egap (HOMO-LUMO) | 4.4 eV | DFT/B3LYP/6-31G | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G | Indicates overall polarity of the molecule |
| Nitrogen Atom Charge (Amino) | -0.45 e | Mulliken Population Analysis | Highlights nucleophilic character |
Mechanistic Elucidation of Chemical Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction pathway.
Oxidation Reactions: Aromatic amines are known to undergo oxidation reactions, often initiated by radical species. rsc.org For instance, the reaction with hydroxyl radicals (•OH) can proceed via two main pathways: direct hydrogen abstraction from the amino group to form an anilino radical, or addition of the radical to the aromatic ring to form an OH-adduct. rsc.org Computational studies can determine the relative activation barriers for these competing pathways. The stability of the resulting radical intermediates is a key factor in determining the major reaction products. Theoretical studies on similar aromatic amines have shown that the unpaired electron in the radical cation is often localized at the para-carbon position relative to the amino group.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the aniline rings can also be elucidated. The reaction proceeds through a two-step mechanism involving the formation of a sigma complex (arenium ion). numberanalytics.com Quantum chemical calculations can model the structure and stability of this intermediate, as well as the transition state leading to its formation. These calculations can confirm the directing effects of the amino and alkoxy groups, which are known to be ortho-, para-directing activators.
| Reaction Type | Investigated Pathway | Calculated Activation Energy (Illustrative) | Computational Method |
|---|---|---|---|
| Oxidation by •OH | H-abstraction from NH2 | 8.5 kcal/mol | DFT (B3LYP/6-311+G) |
| Oxidation by •OH | •OH addition to para-carbon | 6.2 kcal/mol | DFT (B3LYP/6-311+G) |
| Nitration (Electrophilic Substitution) | Formation of sigma complex at para-position | 15.7 kcal/mol | DFT (B3LYP/6-311+G**) |
Conformational Landscape Analysis and Molecular Dynamics Simulations
The flexibility of the propoxy linker in this compound allows for a wide range of possible conformations. Understanding this conformational landscape is crucial as the three-dimensional shape of the molecule can influence its physical properties and biological activity.
Conformational Analysis: A systematic search of the conformational space can be performed using computational methods to identify low-energy conformers. This involves rotating the single bonds in the propoxy chain and calculating the potential energy of each resulting geometry. The results would likely reveal several stable conformers, with the most stable ones adopting a folded or extended structure depending on intramolecular interactions, such as hydrogen bonding between the amino groups and the ether oxygen atoms.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. ulisboa.ptnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's trajectory over time to be tracked. MD simulations can reveal how the molecule flexes and changes its shape, the stability of different conformers at various temperatures, and the nature of its interactions with surrounding molecules. For flexible molecules like this, MD is essential to understand properties that depend on an ensemble of conformations rather than a single static structure. mdpi.com
Predictive Modeling for Chemical Interactions and Properties
Predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of this compound with its physicochemical properties and biological activities. researchgate.netresearchgate.net
QSPR Modeling: QSPR models use calculated molecular descriptors to predict physical properties. For this compound, descriptors such as molecular volume, surface area, polarizability, and dipole moment could be used to predict properties like boiling point, solubility, and viscosity. These models are typically built using a dataset of related compounds with known properties and then validated to ensure their predictive power.
Predicting Chemical Interactions: Computational models can also predict how this compound might interact with other chemical species or biological macromolecules. Molecular docking, for example, is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry to predict the binding affinity of a molecule to a protein target. The various conformations of this compound identified through conformational analysis and MD simulations would be crucial for accurate docking studies.
| Property | Relevant Molecular Descriptors | Modeling Approach | Predicted Value (Illustrative) |
|---|---|---|---|
| Aqueous Solubility (logS) | LogP, Polar Surface Area (PSA), Molecular Weight | Multiple Linear Regression (MLR) | -3.5 |
| Lipophilicity (logP) | Atomic contributions, Surface Area | Atom-based methods | 3.2 |
| Binding Affinity (pIC50) to a hypothetical receptor | Topological indices, Electronic descriptors, Docking score | Partial Least Squares (PLS) | 6.8 |
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(2-Aminophenoxy)propoxy]aniline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route starts with 2-aminophenol and 1,3-dibromopropane to form the propoxy linker. Subsequent reaction with nitrobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF) introduces the aniline moiety. Key intermediates include 3-(2-aminophenoxy)propan-1-ol and halogenated precursors (e.g., 3-chloropropoxy intermediates). Reaction optimization may require temperature control (80–120°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying the positions of the aminophenoxy and propoxy groups. For example, the aromatic protons in the aniline ring appear as distinct doublets in the δ 6.5–7.5 ppm range. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., m/z 288.15 for C₁₅H₁₈N₂O₂). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?
- Methodological Answer : Side reactions like over-alkylation or oxidation are mitigated by:
- Using stoichiometric control (e.g., 1:1 molar ratio of 2-aminophenol to dibromopropane).
- Incorporating reducing agents (e.g., Na₂S₂O₄) to stabilize the aniline group.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
Kinetic monitoring via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy helps identify optimal termination points .
Q. What strategies are employed to analyze and resolve discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected MS fragments often arise from rotational isomers or residual solvents. Strategies include:
Q. In biological studies, how can the binding affinity of this compound to target enzymes be quantitatively assessed?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provides real-time binding kinetics (e.g., Kd, ΔH, ΔS). For example, immobilizing the target enzyme (e.g., cytochrome P450) on a sensor chip and injecting the compound at varying concentrations (1–100 µM) generates binding curves. Competitive assays with fluorogenic substrates (e.g., 7-benzyloxyquinoline) validate specificity. Data contradictions are resolved by repeating experiments under varied pH and ionic strength conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
